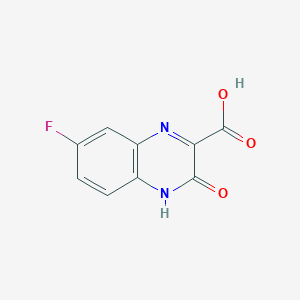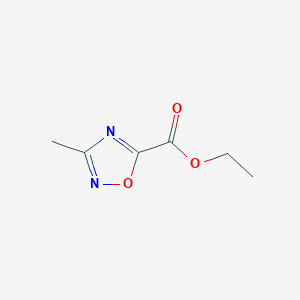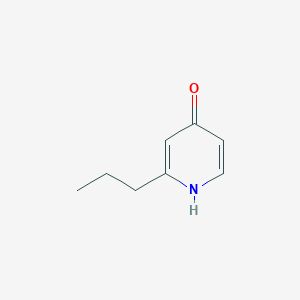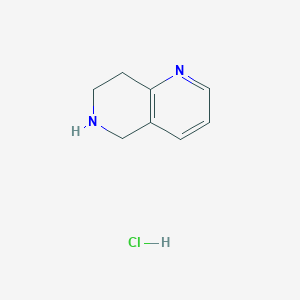
7-Fluorchinolin-8-ol
Übersicht
Beschreibung
7-Fluoroquinolin-8-ol (7-FQO) is an important organic compound that has unique properties and a wide range of applications in the scientific and medical fields. 7-FQO is a synthetic compound with a molecular formula of C9H6FNO, which consists of a quinolin-8-ol core structure with a fluorine atom attached to the seventh carbon. 7-FQO is a white crystalline solid that is soluble in water, alcohols, and other organic solvents. 7-FQO is a versatile compound that has been widely studied and used in a variety of scientific and medical applications.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
7-Fluorchinolin-8-ol: ist ein strukturelles Analogon von Fluorchinolonen, einer Klasse von antibakteriellen Verbindungen. Die Einführung eines Fluoratoms in der C-7-Position verstärkt die antimikrobiellen Eigenschaften der Verbindung. Diese Verbindung kann die bakterielle DNA-Gyrase, ein Enzym, das für die DNA-Replikation in Bakterien unerlässlich ist, hemmen und somit eine starke antibakterielle Wirkung zeigen .
Antineoplastische Aktivität
Forschungen haben gezeigt, dass Fluorchinolon-Derivate antineoplastische Aktivität aufweisen. Insbesondere Verbindungen mit Substitutionen in der 7-Position, wie This compound, haben sich als Inhibitoren der Topoisomerase II in Krebszellen, wie z. B. HeLa-Zellen, gezeigt. Dies deutet auf potenzielle Anwendungen in der Krebstherapie hin, insbesondere bei der gezielten Behandlung von Säugetierkrebszellen .
Synthese komplexer Moleküle
Der Fluorchinolinol-Rest dient als Baustein bei der Synthese komplexerer Moleküle. Seine Reaktivität ermöglicht verschiedene strukturelle Modifikationen, die zur Entwicklung neuer pharmakologisch aktiver Verbindungen führen können. Das Vorhandensein des Fluoratoms und der Hydroxylgruppe in This compound verleiht einzigartige elektronische und sterische Eigenschaften, die für synthetische Chemieanwendungen von Vorteil sind .
Metallkomplexbildung
This compound: kann aufgrund seiner Fähigkeit, Elektronen von den Stickstoff- und Sauerstoffatomen zu spenden, Chelate mit Metallionen bilden. Diese Metallkomplexe haben vielfältige Anwendungen, unter anderem als Katalysatoren in organischen Reaktionen sowie bei der Entwicklung neuer Materialien mit magnetischen, optischen oder elektrischen Eigenschaften .
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Seine Einarbeitung in Polymere oder Beschichtungen kann antimikrobielle Eigenschaften verleihen, was es für medizinische Geräte und Implantate wertvoll macht, die einen Widerstand gegen bakterielle Besiedlung erfordern .
Analytische Chemie
Als analytisches Reagenz kann This compound zum Nachweis und zur Quantifizierung von Metallionen verwendet werden. Seine Fähigkeit, stabile Komplexe mit Metallen zu bilden, macht es für den Einsatz in verschiedenen spektroskopischen Techniken geeignet, wie z. B. Fluoreszenz- oder UV-Vis-Spektroskopie, um das Vorhandensein von Metallen in Proben zu analysieren .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-fluoroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRHJNNQVTBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618489 | |
| Record name | 7-Fluoroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35048-10-3 | |
| Record name | 7-Fluoroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
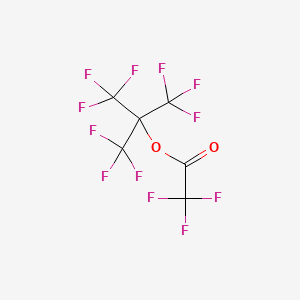

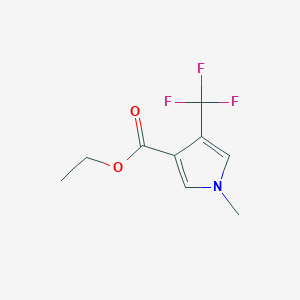

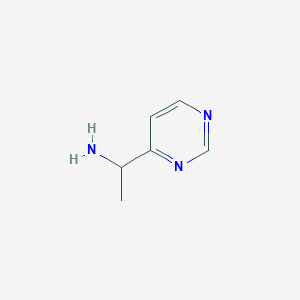
![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)
